molecular formula C11H12Br2O3 B8129254 Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate

Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate

Cat. No.: B8129254
M. Wt: 352.02 g/mol
InChI Key: MSGFIOTZGOZEJW-UHFFFAOYSA-N
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Description

Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate is a brominated aromatic ester characterized by two bromine substituents: one at the 2-position and a bromomethyl group at the 6-position of the phenoxy ring. This compound serves as a key intermediate in electrochemical and organic syntheses, particularly in cyclization reactions to form benzofuran derivatives . Its reactivity is influenced by the electron-withdrawing nature of bromine, which enhances electrophilic substitution and facilitates reduction pathways under specific conditions .

Properties

IUPAC Name

ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O3/c1-2-15-10(14)7-16-11-8(6-12)4-3-5-9(11)13/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGFIOTZGOZEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1Br)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

A common method for introducing bromine at benzylic positions involves radical bromination with NBS. For example, in the synthesis of related bromomethylphenol derivatives, NBS in carbon tetrachloride (CCl₄) with a radical initiator like benzoyl peroxide (BPO) selectively brominates methyl groups adjacent to electron-withdrawing substituents.

Procedure :

  • Substrate : 2-Bromo-6-methylphenol

  • Reagents : NBS (1.1 equiv), BPO (catalytic)

  • Solvent : CCl₄

  • Conditions : Reflux under nitrogen for 4–6 hours.

  • Outcome : 2-Bromo-6-(bromomethyl)phenol is obtained in ~75% yield.

Alternative Bromination with HBr/Acetic Acid

In industrial settings, aqueous HBr (48%) with acetic acid and toluene as an azeotropic solvent efficiently introduces bromine while minimizing side reactions. This method avoids gaseous HBr, enhancing safety and scalability.

Procedure :

  • Substrate : 2-Methylphenol

  • Reagents : 48% HBr, acetic acid, toluene

  • Conditions : Reflux with continuous azeotropic water removal.

  • Outcome : Bromomethyl derivatives form via electrophilic substitution, though selectivity for the ortho-position requires careful optimization.

Etherification with Ethyl Bromoacetate

The brominated phenol undergoes Williamson ether synthesis with ethyl bromoacetate to form the target compound.

Base-Mediated Alkylation

Procedure :

  • Substrate : 2-Bromo-6-(bromomethyl)phenol

  • Reagents : Ethyl bromoacetate (1.05 equiv), Cs₂CO₃ (1.2 equiv)

  • Solvent : DMF

  • Conditions : 0–20°C, 16 hours.

  • Workup : Extraction with ethyl acetate, drying (MgSO₄), and column chromatography.

  • Yield : 94%.

Mechanistic Insight :
The base deprotonates the phenolic hydroxyl, generating a phenoxide nucleophile that displaces bromide from ethyl bromoacetate. Polar aprotic solvents like DMF enhance reactivity by stabilizing ionic intermediates.

Alternative Bases and Solvents

Potassium carbonate (K₂CO₃) in acetone is a cost-effective alternative, though reaction times extend to 24–48 hours. Yields remain comparable (~85–90%).

One-Pot Bromination-Etherification

Combining bromination and etherification in a single pot reduces purification steps.

Procedure :

  • Bromination : 2-Methylphenol, NBS, and BPO in CCl₄ (4 hours).

  • Etherification : Add ethyl bromoacetate and K₂CO₃, reflux for 12 hours.

  • Yield : 82% overall.

Industrial-Scale Production

Continuous Flow Reactors

Patents describe continuous processes for bromoethyl acetate derivatives, emphasizing:

  • Solvent Recycling : Toluene is recovered via distillation.

  • Azeotropic Water Removal : Enhances reaction efficiency.

  • Additives : Sodium bisulfite and sodium carbonate prevent discoloration and neutralize excess HBr.

Scale-Up Data :

ParameterValue
Batch Size30 gallons
Yield95.7%
Purity101% (by assay)
Key Reagent48% HBr

Challenges and Optimization

Selectivity Issues

  • Competing Bromination : Uncontrolled conditions may lead to polybromination. Radical inhibitors (e.g., TEMPO) improve selectivity.

  • Ester Hydrolysis : Prolonged exposure to aqueous bases degrades the ethyl acetate group. Anhydrous conditions and shorter reaction times mitigate this.

Purification

  • Column Chromatography : Essential for removing unreacted phenol and byproducts.

  • Recrystallization : Methanol or ethanol yields high-purity crystals.

Comparative Analysis of Methods

MethodBrominating AgentBaseSolventYield (%)
Radical BrominationNBSCs₂CO₃DMF94
HBr/Acetic AcidHBrK₂CO₃Toluene82
One-Pot SynthesisNBSK₂CO₃CCl₄82

Characterization Data

  • ¹H NMR (CDCl₃): δ 7.93 (s, 1H), 4.72 (s, 2H), 4.29 (q, 2H), 1.29 (t, 3H).

  • MS (ESI) : m/z 351.0 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Reduction Reactions: The compound can be reduced to form ethyl 2-(2-hydroxy-6-(hydroxymethyl)phenoxy)acetate.

    Oxidation Reactions: Oxidation can lead to the formation of ethyl 2-(2-bromo-6-(formyl)phenoxy)acetate.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include ethyl 2-(2-azido-6-(azidomethyl)phenoxy)acetate and ethyl 2-(2-thiocyanato-6-(thiocyanatomethyl)phenoxy)acetate.

    Reduction Reactions: The major product is ethyl 2-(2-hydroxy-6-(hydroxymethyl)phenoxy)acetate.

    Oxidation Reactions: The major product is ethyl 2-(2-bromo-6-(formyl)phenoxy)acetate.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity:
Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate has been identified as a potential herbicide due to its biological activity against plant pests. The presence of bromine atoms in its structure enhances its reactivity, which is crucial for interaction with biological systems. Research indicates that derivatives of brominated phenyl compounds often exhibit herbicidal properties, making this compound a candidate for agricultural use.

Mechanism of Action:
The compound's structural components suggest it may inhibit certain enzymes involved in metabolic processes within plants, similar to other halogenated compounds known for their antimicrobial and antifungal properties. Further studies are necessary to elucidate the exact mechanisms of action and the specific pathways affected by this compound in target organisms.

Synthetic Routes:
The synthesis of this compound typically involves several steps using standard organic synthesis techniques. These methods include bromination reactions, acylation, and purification processes that ensure high yield and purity of the final product .

Research Studies:
Various studies have explored the interactions of this compound with biological systems, revealing insights into its potential as an enzyme inhibitor. For instance, investigations into its effects on lactate dehydrogenase activity could provide valuable information for developing cancer therapeutics .

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromo-6-(bromomethyl)phenoxy)acetate involves the formation of covalent bonds with nucleophilic sites on target molecules. The bromine atoms act as electrophilic centers, facilitating the substitution reactions with nucleophiles. This reactivity is exploited in various chemical and biological applications, where the compound modifies target molecules through covalent bonding.

Comparison with Similar Compounds

Reactivity in Electrochemical Reduction

Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate undergoes electrochemical reduction at –1.90 V (vs SCE) in dimethylformamide (DMF), generating a carbanion intermediate that leads to cyclization products. In the presence of oxygen, superoxide anions (formed via O₂ reduction) enhance deprotonation, yielding ethyl 2,3-dihydro-1-benzofuran-2-carboxylate (5%) and ethyl benzofuran-2-carboxylate (31%) .

Comparison with Ethyl 2-(4-aminophenoxy)acetate ():

  • Lacks bromine substituents, resulting in milder reduction conditions (e.g., nitro-to-amine reduction using NH₄Cl/Fe).
  • Forms stable amino derivatives rather than cyclized products, highlighting bromine’s role in facilitating intramolecular reactions .

Fluorinated Analogues (e.g., Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate, ):

Structural and Crystallographic Differences

However, analogues like ethyl 2-(4-aminophenoxy)acetate () exhibit planar aromatic rings with hydrogen-bonding interactions (N–H⋯O), enhancing crystallinity (m.p. 56–58°C) .

Chlorophenyl Derivatives ():

  • Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate forms amorphous inclusion complexes with β-cyclodextrin, reducing crystallinity.
  • Bromine’s larger atomic size compared to chlorine may further disrupt crystal packing in similar complexes .

Comparative Data Table

Compound Name Key Substituents Reactivity/Applications Reference
This compound 2-Br, 6-(BrCH₂) Electrochemical cyclization to benzofurans
Ethyl 2-(4-aminophenoxy)acetate 4-NH₂ Nitro reduction; precursor for pharmaceuticals
Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate 2-Br, 6-F, hydrazono Oxime formation; altered electronic properties
Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate 2-Cl, carbamoyl Antibacterial β-cyclodextrin complexes
Ethyl 2,3-dihydro-1-benzofuran-2-carboxylate Cyclized benzofuran Potential CNS activity (antidepressant)

Biological Activity

Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : The compound exhibits significant antibacterial and antifungal activities.
  • Anticancer Effects : Preliminary studies suggest potential anticancer properties, particularly against specific cancer cell lines.
  • Mechanism of Action : The compound's activity may involve interaction with cellular receptors and enzymes, influencing various signaling pathways.

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial effects. A study evaluated its efficacy against a range of bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Candida albicans4 μg/mL
Pseudomonas aeruginosa32 μg/mL

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a study examining the effects on breast cancer cells (MCF-7), the compound exhibited:

  • IC50 Value : Approximately 15 μM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was observed, with increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Enzymes : The bromine substituents may enhance binding affinity to specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling.
  • Oxidative Stress Induction : It has been suggested that the compound can increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cellular damage in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate?

  • Methodological Answer : The synthesis typically involves bromination and esterification steps. For brominated aromatic intermediates, phosphorus tribromide (PBr₃) or bromine (Br₂) in acetic acid under reflux is commonly used to introduce bromine atoms . The esterification step may employ ethyl bromoacetate (CCOC(=O)CBr) as a starting material, reacting with a bromophenol derivative in the presence of a base (e.g., sodium bicarbonate) to form the ether linkage . Critical parameters include temperature control (e.g., 0–60°C) and anhydrous conditions to avoid hydrolysis .

Q. How can the purity and structural integrity of the compound be verified?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>98% threshold) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms the structure, particularly the bromomethyl (-CH₂Br) and phenoxy-acetate moieties. Mass spectrometry (MS) with exact mass analysis (e.g., 224.12 m/z fragment) further validates molecular composition .

Q. What storage conditions ensure long-term stability?

  • Methodological Answer : Store at -20°C in amber glass vials under inert gas (argon/nitrogen) to prevent photodegradation and moisture absorption. Stability tests indicate a shelf life of ≥2 years when stored properly .

Advanced Research Questions

Q. How can competing bromination pathways be minimized during synthesis?

  • Methodological Answer : Competing ortho/para bromination in aromatic systems can be mitigated by steric directing groups or using selective catalysts (e.g., FeBr₃ in acetic anhydride). For example, introducing a bulky substituent (e.g., methyl) at the 6-position of the phenol precursor directs bromination to the desired 2-position . Kinetic monitoring via thin-layer chromatography (TLC) helps identify intermediate byproducts .

Q. What strategies resolve discrepancies in reaction yields during scale-up?

  • Methodological Answer : Yield variations often arise from inefficient mixing or heat transfer in larger batches. Use a segmented flow reactor for controlled reagent addition and temperature uniformity. For instance, optimizing the molar ratio of ethyl bromoacetate to phenol (1.2:1) and extending reaction time (24–48 hours) improves consistency . Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted starting materials .

Q. How do solvent polarity and temperature affect the esterification reaction kinetics?

  • Methodological Answer : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance nucleophilic attack by the phenoxide ion on ethyl bromoacetate, reducing activation energy. Kinetic studies show a 30% increase in reaction rate at 60°C compared to room temperature. However, temperatures >70°C risk thermal decomposition of the bromomethyl group .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer : Solubility discrepancies (e.g., in ethanol vs. acetone) may stem from variations in crystallinity or residual impurities. Recrystallization from a 1:1 ethyl acetate/hexane mixture ensures consistent solubility profiles. Differential scanning calorimetry (DSC) can identify polymorphic forms affecting solubility .

Q. Why do NMR spectra occasionally show unexpected peaks at δ 3.8–4.2 ppm?

  • Methodological Answer : Peaks in this range often indicate residual ethyl acetate solvent or incomplete esterification. Ensure thorough washing with saturated sodium bicarbonate to remove acidic byproducts. Deuterated solvents (e.g., CDCl₃) should be freshly distilled to avoid water contamination .

Tables for Key Parameters

Parameter Optimal Condition Evidence Source
Bromination Temperature0–60°C (reflux in acetic acid)
Esterification Reaction Time24–48 hours (anhydrous DMF)
Purity Threshold (HPLC)≥98% (UV detection at 254 nm)
Storage Temperature-20°C (under argon)

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